![molecular formula C13H19N3O B1309808 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 878620-99-6](/img/structure/B1309808.png)
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
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Description
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, also known as 4-amino-2-methylpiperidinebenzamide or 4-AMPP-benzamide, is an organic compound that has been used in scientific research for its biochemical and physiological effects. It is a cyclic amide that is composed of four nitrogen atoms, two methyl groups, and a benzamide group. 4-AMPP-benzamide has been used in a variety of research applications, including as a ligand for G-protein-coupled receptors and as a probe for the binding of bioactive compounds to proteins.
Scientific Research Applications
Pharmaceutical Drug Development
The piperidine ring, a component of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, is a crucial structural motif in many pharmaceutically active compounds. It’s often used in the development of new drugs due to its ability to interact with various biological targets. For instance, derivatives of this compound have been explored for their potential as α9α10 nicotinic acetylcholine receptor antagonists , which could be beneficial in treating conditions like pain or addiction .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its amide and amine groups are reactive sites that allow for further functionalization. Researchers have utilized these properties to synthesize a variety of derivatives with potential medicinal value, exploring novel approaches to crystallization and structural analysis .
properties
IUPAC Name |
4-amino-2-(4-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFMRZNLABVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424579 |
Source
|
Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
CAS RN |
878620-99-6 |
Source
|
Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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